Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-
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Overview
Description
Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-: is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is notable for its unique structure, which includes multiple acetylamino groups and a phenylene linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- typically involves the reaction of 2,5-diaminoterephthalic acid with acetic anhydride to introduce the acetylamino groups. This is followed by a coupling reaction with ethylenediamine to form the final product. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential as an enzyme inhibitor also extends to medical research, where it is investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique properties contribute to the development of high-performance materials with specific functionalities .
Mechanism of Action
The mechanism of action of Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
- N-(3,5-Bis(trifluoromethyl)phenyl)benzamide
- N,N-Bis(alpha-methylbenzyl)benzamide
- 2-Chloro-N,N-bis(cyanomethyl)benzamide
- 3-Chloro-N,N-bis(cyanomethyl)benzamide
Comparison: Compared to these similar compounds, Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- is unique due to its multiple acetylamino groups and phenylene linkage. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness .
Properties
CAS No. |
681465-86-1 |
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Molecular Formula |
C28H30N4O4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[2-[2,5-diacetamido-4-(2-benzamidoethyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C28H30N4O4/c1-19(33)31-25-17-24(14-16-30-28(36)22-11-7-4-8-12-22)26(32-20(2)34)18-23(25)13-15-29-27(35)21-9-5-3-6-10-21/h3-12,17-18H,13-16H2,1-2H3,(H,29,35)(H,30,36)(H,31,33)(H,32,34) |
InChI Key |
RLXACBROHNTNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1CCNC(=O)C2=CC=CC=C2)NC(=O)C)CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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